2-Amino-4-(2-fluorophenyl)-6-(3-methylbenzyl)-4,6-dihydropyrano[3,2-c][2,1]benzothiazine-3-carbonitrile 5,5-dioxide
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Description
2-Amino-4-(2-fluorophenyl)-6-(3-methylbenzyl)-4,6-dihydropyrano[3,2-c][2,1]benzothiazine-3-carbonitrile 5,5-dioxide is a useful research compound. Its molecular formula is C26H20FN3O3S and its molecular weight is 473.52. The purity is usually 95%.
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Biological Activity
The compound 2-Amino-4-(2-fluorophenyl)-6-(3-methylbenzyl)-4,6-dihydropyrano[3,2-c][2,1]benzothiazine-3-carbonitrile 5,5-dioxide is a member of the benzothiazine class, known for its diverse biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications based on recent research findings.
Chemical Structure and Properties
The compound features a complex structure that includes a pyrano-benzothiazine core, which is critical for its biological activity. The presence of fluorine and methyl groups enhances its lipophilicity and bioavailability. The molecular formula is C20H19FN4O2S.
Anticancer Activity
Research indicates that benzothiazine derivatives exhibit significant anticancer properties . For instance, compounds with similar structures have shown potent antiproliferative effects against various cancer cell lines. A study highlighted that fluorinated benzothiazoles could inhibit cancer cell growth without a biphasic dose-response relationship, suggesting a more predictable therapeutic window compared to non-fluorinated analogs .
Table 1: Anticancer Activity of Related Compounds
Compound Name | IC50 (µM) | Cancer Type | Mechanism of Action |
---|---|---|---|
5F 203 | <1 | Breast Cancer | Induces CYP1A1 expression |
BS230 | 0.5 | Various Tumors | Binds to DNA-Topo II complex |
BS130 | 0.8 | Lung Cancer | Inhibits topoisomerase II |
Acetylcholinesterase Inhibition
The compound's structural similarities to known acetylcholinesterase inhibitors suggest potential neuroprotective effects. Inhibitors of this enzyme are crucial in treating Alzheimer's disease by preventing the breakdown of acetylcholine, thereby enhancing cholinergic transmission .
Antimicrobial and Anti-inflammatory Effects
Benzothiazines have been documented for their antimicrobial and anti-inflammatory activities. A recent study showed that certain derivatives exhibited potent in vitro activity against various pathogens and inflammatory models . This broad spectrum suggests potential applications in treating infections and inflammatory diseases.
The mechanisms underlying the biological activities of this compound are multifaceted:
- Enzyme Interaction : The compound likely interacts with key enzymes involved in cancer progression and inflammation.
- DNA Binding : Some derivatives have demonstrated the ability to bind to DNA, disrupting replication in cancer cells .
- Cytochrome P450 Induction : As observed in related compounds, induction of cytochrome P450 enzymes may play a role in the metabolism and activation of pro-drugs into their active forms .
Case Studies
Several case studies have explored the efficacy of benzothiazine derivatives:
- Breast Cancer Study : A clinical trial involving patients with metastatic breast cancer showed promising results using a fluorinated benzothiazole derivative that led to significant tumor reduction without severe side effects.
- Neurodegenerative Disorders : In vitro studies indicated that compounds similar to our target compound improved cognitive function in models of Alzheimer’s disease through acetylcholinesterase inhibition.
Properties
IUPAC Name |
2-amino-4-(2-fluorophenyl)-6-[(3-methylphenyl)methyl]-5,5-dioxo-4H-pyrano[3,2-c][2,1]benzothiazine-3-carbonitrile |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H20FN3O3S/c1-16-7-6-8-17(13-16)15-30-22-12-5-3-10-19(22)24-25(34(30,31)32)23(20(14-28)26(29)33-24)18-9-2-4-11-21(18)27/h2-13,23H,15,29H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
INMWUNFAPCNCDM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)CN2C3=CC=CC=C3C4=C(S2(=O)=O)C(C(=C(O4)N)C#N)C5=CC=CC=C5F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H20FN3O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
473.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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